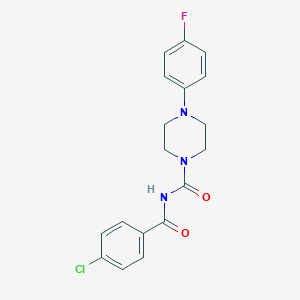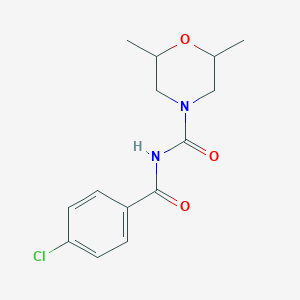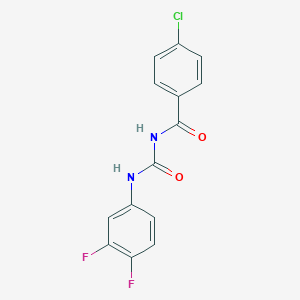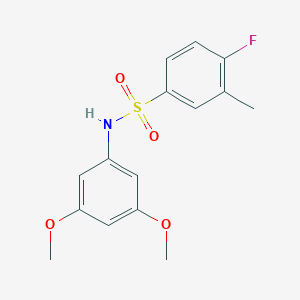![molecular formula C15H13F3N2O3S B284275 Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of pyrimidine derivatives and is synthesized through a series of chemical reactions.
Mecanismo De Acción
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add a methyl group to DNA, leading to gene silencing. This compound also inhibits the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting these enzymes, this compound can prevent epigenetic dysregulation and restore normal gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds used in epigenetic research. However, this compound has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research on Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate. One potential area of research is the development of novel this compound derivatives with enhanced therapeutic properties. Another area of research is the investigation of the role of this compound in epigenetic regulation and its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Métodos De Síntesis
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate is synthesized through a series of chemical reactions, starting with the reaction between 2-amino-4-methoxy-6-trifluoromethylpyrimidine and 4-methoxyphenylacetic acid. This reaction results in the formation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine. The next step involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine with carbon disulfide and methyl iodide, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been shown to inhibit the activity of various enzymes, including DNA methyltransferases and histone deacetylases, which play a crucial role in epigenetic regulation. This makes this compound a potential candidate for the treatment of various cancers and other diseases that involve epigenetic dysregulation.
Propiedades
Fórmula molecular |
C15H13F3N2O3S |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-10-5-3-9(4-6-10)11-7-12(15(16,17)18)20-14(19-11)24-8-13(21)23-2/h3-7H,8H2,1-2H3 |
Clave InChI |
PLUKNIHNTSYDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)




![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
